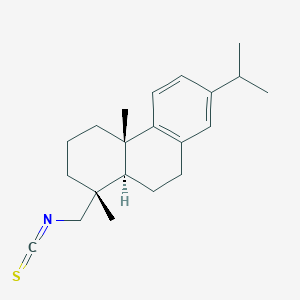

Dehydroabietyl isothiocyanate

描述

The compound 3’-azido-2’,3’-dideoxyuridine, commonly referred to as CS-87, is a nucleoside analogue. It is structurally similar to 3’-azido-3’-deoxythymidine (AZT), a well-known antiretroviral medication used to inhibit the replication of the human immunodeficiency virus (HIV). CS-87 has garnered attention for its potential therapeutic applications, particularly in the treatment of HIV and other viral infections .

准备方法

合成路线和反应条件

3’-叠氮-2’,3’-二脱氧尿苷的合成通常包括以下步骤:

起始原料: 合成从尿苷开始,尿苷是一种天然存在的核苷。

脱氧: 尿苷的 2’ 和 3’ 羟基被选择性地脱氧,形成 2’,3’-二脱氧尿苷。

叠氮化: 然后,在合适的催化剂(如三苯基膦 (PPh₃))的存在下,使用叠氮化钠 (NaN₃) 对 3’ 位进行叠氮化,得到 3’-叠氮-2’,3’-二脱氧尿苷.

工业生产方法

3’-叠氮-2’,3’-二脱氧尿苷的工业生产遵循类似的合成路线,但规模更大。该过程包括:

批量合成: 大量尿苷经过脱氧和叠氮化步骤。

化学反应分析

General Isothiocyanate Reactivity

Isothiocyanates (ITCs) typically undergo reactions via their electrophilic thiocarbonyl group (N=C=S). Common reaction pathways include:

-

Nucleophilic additions (e.g., with amines, thiols, or alcohols).

-

Cycloadditions (e.g., with dienes or azides).

-

Desulfurization to form isocyanides or thioureas.

Gaps in Literature

The search results focus on:

No studies specifically address dehydroabietyl isothiocyanate , a structurally complex ITC derived from rosin acids. Its bulky dehydroabietyl group (a fused tricyclic diterpene) likely alters reactivity compared to simpler ITCs, but experimental data is absent in the reviewed materials.

Proposed Reaction Pathways (Extrapolation)

Based on analogous ITC chemistry, potential reactions for this compound might include:

These extrapolations are speculative and require experimental validation.

Critical Limitations

-

No synthesis protocols for this compound are described in the provided sources.

-

No biological or kinetic data (e.g., reaction rates, stability) are available.

-

Structural complexity : The dehydroabietyl group may sterically hinder reactions common to simpler ITCs.

Recommendations for Further Research

To address this gap, future studies could:

科学研究应用

Antimicrobial Properties

DAITC exhibits significant antimicrobial activity against a variety of pathogens. Research indicates that isothiocyanates, including DAITC, disrupt microbial cell membranes, leading to cell lysis and death. For instance, studies have shown that DAITC effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of DAITC Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 mM | |

| Staphylococcus aureus | 0.3 mM | |

| Listeria monocytogenes | 0.4 mM |

Anti-inflammatory Effects

DAITC has been investigated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases .

Anticancer Activity

The compound has also demonstrated anticancer properties, particularly in inhibiting the proliferation of cancer cells. Research indicates that DAITC induces apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators .

Case Study: DAITC in Cancer Research

- In a study involving human breast cancer cells (MCF-7), treatment with DAITC resulted in a significant reduction in cell viability (up to 70% at 20 µM concentration) after 48 hours, indicating its potential as an anticancer agent .

Organic Synthesis

DAITC serves as an important building block in organic synthesis due to its reactive isothiocyanate functional group. It can be utilized to synthesize various thioureas and heterocyclic compounds through nucleophilic substitution reactions.

Table 2: Synthetic Applications of DAITC

| Reaction Type | Product Type | Reference |

|---|---|---|

| Nucleophilic Substitution | Thioureas | |

| Cyclization Reactions | Heterocycles |

Chiral Discrimination

Chiral thiouronium salts derived from DAITC have been developed for use as chiral discriminating agents in NMR spectroscopy. These compounds can selectively bind chiral oxoanions, enhancing the resolution of NMR spectra and facilitating the study of chiral substances .

Case Study: Chiral Recognition

- The synthesis of S-butyl-N,N'-bis(dehydroabietyl)thiouronium bromide demonstrated superior chiral recognition capabilities compared to traditional methods, making it a valuable tool for chemists working with enantiomers .

Biofumigation

DAITC has been explored as a natural biofumigant due to its ability to suppress soil-borne pathogens and pests. It can be applied directly to soil or used as part of crop rotation strategies to enhance soil health and reduce reliance on synthetic pesticides .

Pest Management

Research indicates that DAITC can act as an effective repellent against certain insect pests, making it useful in integrated pest management (IPM) systems.

Table 3: Efficacy of DAITC in Pest Management

作用机制

3’-叠氮-2’,3’-二脱氧尿苷通过抑制病毒 DNA 的复制来发挥作用。该化合物在细胞内被磷酸化为其活性三磷酸形式,该形式与天然核苷酸竞争掺入病毒 DNA 中。一旦掺入,它就会终止 DNA 链的延伸,有效地抑制病毒复制。 主要分子靶标是病毒逆转录酶 .

相似化合物的比较

3’-叠氮-2’,3’-二脱氧尿苷类似于其他核苷类似物,例如:

3’-叠氮-3’-脱氧胸苷 (AZT): 两种化合物都抑制 HIV 复制,但 AZT 的应用更广泛,研究也更多。

2’,3’-二脱氧胞苷 (ddC): 另一种具有抗病毒特性的核苷类似物。

2’,3’-二脱氧肌苷 (ddI): 作用机制相似,但核碱基不同.

独特性

3’-叠氮-2’,3’-二脱氧尿苷的独特之处在于其在 3’ 位的特定叠氮修饰,与其他核苷类似物相比,它赋予了独特的化学和生物学特性 .

生物活性

Dehydroabietyl isothiocyanate (DAITC) is a compound derived from the natural resin of coniferous trees, particularly from the family Pinaceae. It has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activities associated with DAITC, supported by research findings and case studies.

Chemical Structure and Properties

DAITC is characterized by its unique chemical structure, which includes an isothiocyanate functional group. Its molecular formula is . The presence of the isothiocyanate group is crucial for its biological activity, as it facilitates various interactions within biological systems.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of DAITC.

- Mechanism of Action : DAITC induces apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis. It has been shown to downregulate androgen receptor (AR) expression in prostate cancer cells, leading to decreased cell viability and tumor growth suppression in xenograft models .

- Case Study : In a study involving prostate cancer cell lines (LNCaP, C4-2B, 22Rv1), DAITC treatment resulted in significant reductions in Ki-67 expression (a marker for cell proliferation) and induced apoptosis even in enzalutamide-resistant cell lines . This suggests that DAITC may serve as a therapeutic agent for patients with castration-resistant prostate cancer.

Anti-inflammatory Activity

DAITC exhibits notable anti-inflammatory properties:

- Nrf2 Activation : Similar to other isothiocyanates, DAITC activates the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes that mitigate inflammation .

- NF-κB Inhibition : DAITC has been reported to inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory cytokines. This mechanism is particularly relevant in chronic inflammatory diseases and cancer .

Antimicrobial Activity

DAITC demonstrates significant antimicrobial effects:

- Bacterial Inhibition : Studies have shown that DAITC exhibits antibacterial activity against various pathogenic bacteria. The compound disrupts bacterial cell membranes and inhibits biofilm formation, making it a potential candidate for developing new antimicrobial agents .

- Fungal Activity : Additionally, DAITC has shown antifungal properties against Candida species, indicating its broad-spectrum antimicrobial potential.

Table of Biological Activities

Safety and Toxicity

While DAITC shows promise as a therapeutic agent, understanding its safety profile is essential. Preliminary studies indicate that DAITC has low toxicity at therapeutic doses; however, further investigations are necessary to establish comprehensive safety data.

属性

IUPAC Name |

(1R,4aS,10aR)-1-(isothiocyanatomethyl)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NS/c1-15(2)16-6-8-18-17(12-16)7-9-19-20(3,13-22-14-23)10-5-11-21(18,19)4/h6,8,12,15,19H,5,7,9-11,13H2,1-4H3/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTYQDWLPBOJTD-PCCBWWKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921666 | |

| Record name | 18-Isothiocyanatoabieta-8,11,13-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115269-93-7 | |

| Record name | 18-Isothiocyanatoabieta-8,11,13-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115269-93-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。